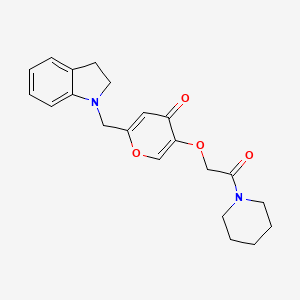

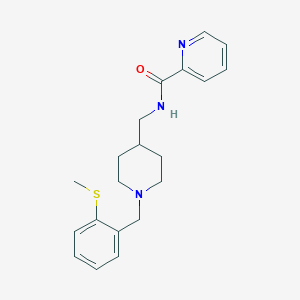

![molecular formula C21H21N3O3 B2726911 5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 853366-89-9](/img/structure/B2726911.png)

5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is often used in medicinal chemistry due to its versatility .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The pyrrolidine ring contributes to the three-dimensional structure of the molecule . The presence of the oxadiazole ring and the benzoyl group further adds to the complexity of the structure.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring, for instance, can undergo various reactions including substitutions and ring-opening reactions .Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

The synthesis and structure of bis(1,3,4-oxadiazole) systems have been explored for use in OLEDs. Specifically, devices have been fabricated using these materials as electron-injection/hole-blocking layers, demonstrating improved efficiency in bilayer LED configurations. Such compounds are considered for enhancing the performance of OLEDs through better electron transport and hole-blocking capabilities (Wang et al., 2001).

Antimicrobial and Antioxidant Activities

Oxadiazole derivatives have been analyzed for their antimicrobial and antioxidant properties. Studies on 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, which contain oxadiazole fragments among others, revealed moderate activity against certain microorganisms and potential as antioxidants (Anusevičius et al., 2015).

Antimicrobial Properties

Novel syntheses have led to the creation of 1,2,4-triazoles and oxadiazole derivatives with significant antimicrobial activities. These compounds have been tested against various pathogens, showing good or moderate activity and highlighting their potential as antimicrobial agents (Bayrak et al., 2009).

Anti-inflammatory and Analgesic Activities

Research into 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including those with oxadiazole structures, has demonstrated promising anti-inflammatory and analgesic activities. These compounds show potential for development into new therapeutic agents (Muchowski et al., 1985).

Mechanism of Action

Target of Action

The compound “5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole” contains a pyrrolidine ring, which is a common structure in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, but the specific target would depend on the other functional groups present in the compound .

Mode of Action

The mode of action would depend on the specific target of the compound. Generally, the compound would bind to its target, causing a change in the target’s function. The exact nature of this interaction and the resulting changes would depend on the specific target and the compound’s structure .

Biochemical Pathways

The compound could potentially affect various biochemical pathways, depending on its specific target. For example, if the target is an enzyme, the compound could inhibit or enhance the enzyme’s activity, affecting the biochemical pathway that the enzyme is involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the methoxy group could potentially affect the compound’s solubility and absorption .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme, this could lead to a decrease in the production of a certain molecule in the cell .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .

Future Directions

properties

IUPAC Name |

(3-methoxyphenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-14-8-10-15(11-9-14)19-22-20(27-23-19)18-7-4-12-24(18)21(25)16-5-3-6-17(13-16)26-2/h3,5-6,8-11,13,18H,4,7,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMPPEXLUPJBKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2726828.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2726834.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2726836.png)

![4-(3-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2726839.png)

![(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2726841.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2726844.png)